latilagascene B
Description
Latilagascene B is a macrocyclic lathyrane-type diterpenoid first isolated from Euphorbia lagascae . It belongs to the 5,6-epoxylathyrane subclass, characterized by a pentacyclic ring system with hydroxyl groups at C-3 and C-16, and a free hydroxyl at C-20 (Figure 1). Its primary pharmacological significance lies in its ability to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells. This compound enhances intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123 in resistant cell lines, though its high intrinsic cytotoxicity limits clinical application .
Properties
Molecular Formula |
C29H36O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[(1R,2R,4R,7S,9R,10E,13R,15R,16S)-16-hydroxy-15-(hydroxymethyl)-4,8,8,11-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-17-14-21-20(27(21,2)3)12-13-28(4)26(35-28)23-24(32)19(16-30)15-29(23,25(17)33)34-22(31)11-10-18-8-6-5-7-9-18/h5-11,14,19-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,17-14+/t19-,20+,21-,23-,24+,26-,28-,29-/m1/s1 |
InChI Key |
DSNVEEQAUBRQER-WWVHLSQESA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H](C2(C)C)CC[C@@]3([C@H](O3)[C@H]4[C@H]([C@H](C[C@@]4(C1=O)OC(=O)/C=C/C5=CC=CC=C5)CO)O)C |
Canonical SMILES |
CC1=CC2C(C2(C)C)CCC3(C(O3)C4C(C(CC4(C1=O)OC(=O)C=CC5=CC=CC=C5)CO)O)C |
Synonyms |
latilagascene B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Latilagascene Series (A–I)
Latilagascene B (compound 2 ) is part of a series of 5,6-epoxylathyranes (latilagascenes A–I) with varying substituents. Key structural differences and their pharmacological implications are summarized below:
Key Observations :
- C-3 Hydroxyl Group : Critical for P-gp inhibition. Acetylation (e.g., latilagascene G) reduces activity .
- C-16 Substitution : Free hydroxyl (this compound) enhances P-gp modulation compared to benzoylated (latilagascene D) or acetylated derivatives .
- C-20 Hydroxyl : Compounds with free C-20 hydroxyl (e.g., latilagascene E) exhibit higher antitumor activity .
Functional Analogues: Jolkinol B and EFL Series
Jolkinol B (83)
- Structure : Lacks hydroxylation at C-16 (methyl group instead) and has a distinct pentacyclic substitution pattern .
- Activity: Shows moderate P-gp inhibition but outperforms this compound in topoisomerase II-altered cells (EPG85-257RNOV) . However, it is less effective in MDR1-overexpressing cells compared to this compound .
EFL Series (EFL1, EFL2, EFL3)
Synergistic Effects and Clinical Relevance
This compound demonstrates synergy with doxorubicin, reducing the ID50 from 0.35 µg/mL (doxorubicin alone) to 0.095 µg/mL in MDR1-transfected lymphoma cells . However, this compound's high cytotoxicity (IC50 = 11.3 µM in prostate cancer cells) limits its standalone use, prompting research into derivatives with reduced toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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